Shorter Elimination Half-Life vs. Ceftriaxone: Enabling Controlled Dosing in Critical Care and Pediatrics
Cefotaxime possesses a significantly shorter elimination half-life compared to its closest third-generation analog, ceftriaxone. This pharmacokinetic difference is a primary driver for clinical selection. [1]
| Evidence Dimension | Elimination Half-life (t½) |
|---|---|
| Target Compound Data | 0.8 hours |
| Comparator Or Baseline | Ceftriaxone: ~8 hours |
| Quantified Difference | Cefotaxime's half-life is approximately 10-fold shorter than ceftriaxone's. |
| Conditions | Study in infants and children with meningitis following multiple-dose intravenous infusion. |
Why This Matters
The shorter half-life of cefotaxime allows for more frequent and controlled dosing, a critical advantage in patients with rapidly changing renal function (e.g., neonates, critically ill) where drug accumulation from longer half-life agents like ceftriaxone can pose a risk.
- [1] Trang JM, et al. Cefotaxime and desacetylcefotaxime pharmacokinetics in infants and children with meningitis. Antimicrob Agents Chemother. 1985 Nov;28(6):791-5. doi: 10.1128/AAC.28.6.791. View Source
